Bendazac
Overview
Description
Bendazac, also known as bendazolic acid, is a nonsteroidal anti-inflammatory drug (NSAID) used for joint and muscular pain . It is an oxyacetic acid with anti-inflammatory, antinecrotic, choleretic, and antilipidaemic properties .
Synthesis Analysis
The principal action of Bendazac is the inhibition of protein denaturation. The synthesis of Bendazac involves the use of chloroacetamide in the alkylation step, followed by acid hydrolysis .
Molecular Structure Analysis
The molecular formula of Bendazac is C16H14N2O3 . The molecular weight is 282.299 g/mol . The IUPAC name is [(1-benzyl-1H-indazol-3-yl)oxy]acetic acid .
Chemical Reactions Analysis
The principal chemical reaction of Bendazac is its ability to inhibit protein denaturation .
Physical And Chemical Properties Analysis
Bendazac has a molar mass of 282.299 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 508.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .
Scientific Research Applications
Antioxidant and Protective Activity
Bendazac has demonstrated significant antioxidant properties and protective activity in various contexts. It has been shown to prevent protein denaturation caused by various agents, including free radicals. Specifically, bendazac can prevent photosensitized hemolysis of intact red blood cells, which is related to damage of membrane proteins and lipids induced by reactive species originating from oxygen (Ciancarelli-Tozzi, Silvestrini & Finazzi-Agro’, 1989). Additionally, bendazac's antioxidant activity is proposed to be due to interaction with protein molecules rather than directly with free radicals.
Inhibition of Protein Glycation
Bendazac has been used as an anti-cataractogenic drug due to its ability to prevent protein denaturation. It has been found to inhibit in vitro glycation of human lens crystallins, a process implicated in cataract formation. Bendazac efficiently inhibits the early stages of protein glycation and the formation of fluorescent advanced glycation products, suggesting a potential therapeutic approach for cataract management (Marques, Ramalho, Pereira & Mota, 1995).
Retinal Damage Protection
Bendazac has been effective in protecting against retinal damage induced by intense light in rats. This suggests potential therapeutic value in conditions such as retinitis pigmentosa and senile macular degeneration, where light exposure plays a role as a co-factor (Scorza Barcellona, Campana, Caranti, D’Onofrio & Silvestrini, 1991).
Topical Activity on Burns
Bendazac has shown efficacy in treating burns and inflammatory responses when applied topically. Its activity has been related to the prevention of protein denaturation, offering potential therapeutic applications in treating heat-induced burns and erythema (Lisciani, Barcellona & Silvestrini, 1971).
Radical Scavenger Activity
Bendazac has radical scavenger activity, which could be beneficial in managing oxidative damage associated with cataract formation and inflammatory disorders. It has been shown to be a strong reacting substrate in chemical oxidizing systems, forming hydroxylated derivatives that scavenge hydroxy radicals (Guglielmotti, Capezzone de Joannon, Cazzolla, Marchetti, Soldo, Cavallo & Pinza, 1995).
Ocular Absorption and Distribution Studies
Studies have been conducted to understand the ocular and systemic absorption of bendazac, particularly focusing on its delivery to various parts of the eye using different vehicles. This research is crucial for optimizing bendazac's therapeutic applications, especially for ocularconditions (Romanelli, Valeri, Morrone, Pimpinella, Graziani & Tita, 1994).
Anti-Inflammatory Effects
Bendazac exhibits anti-inflammatory effects, which have been studied in comparison to corticosteroids. Research has shown that bendazac, alone or in combination with corticosteroids, can be effective in managing various inflammatory responses, offering potential therapeutic benefits in dermatology and other medical fields (Lisciani, Feo, Cioli & Putzolu, 1975).
Effects on Cataract Progression
Several clinical trials have been conducted to assess the efficacy of bendazac in managing cataracts. These studies have shown that bendazac can slow the progression of cataracts by reducing the denaturation of lens proteins. The drug has been evaluated in various forms, including eye drops and oral administration, for its potential to stabilize lens opacification and improve visual acuity (Ponte, Giuffrè & Cuttitta, 2004).
Mechanism of Scavenger-Like Activity
Research has also focused on understanding the mechanism behind bendazac's scavenger-like activity. Studies using EPR spectroscopy have demonstrated that bendazac prevents the denaturation of proteins, such as bovine serum albumin, induced by urea, heat, and free radicals. This suggests that bendazac's protective activity is due to its interaction with protein molecules rather than direct interaction with free radicals (Musci & Silvestrini, 1987).
Clinical Trials in Cataract Management
Clinical trials have been conducted to evaluate bendazac's effectiveness in different types of senile cataracts. These studies, which utilized objective methods such as Scheimpflug photography, have indicated that bendazac lysinecan significantly reduce the progression of light scattering in the lens, indicating its potential in slowing cataract development. These trials provide evidence supporting bendazac's use in the management of various types of senile cataracts (Hockwin, Laser, De Gregorio & Carrieri, 1989).
Safety And Hazards
properties
IUPAC Name |
2-(1-benzylindazol-3-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFMCKSPFYVMOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23255-99-4 (hydrochloride salt) | |
Record name | Bendazac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048334 | |
Record name | Bendazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bendazac seems to elicit an anticataract action by inhibiting the denaturation of ocular lens proteins, although the precise mechanisms by which this action occurs has not yet been formally elucidated - despite there being many proposed mechanisms. In particular, the denaturation of lens proteins may in part be prevented by inhibiting the binding of certain chemicals like cyanates or sugars and 5-hydroxybendazac - the major metabolite of bendazac - has been shown to be capable of inhibiting the glycosylation of lens proteins by sugars like galactose or glucose-6-phosphate in a dose-dependent manner. Moreover, the apparent ability for administered bendazac to elicit free radical scavenger activities due to interactions with protein molecules suggests that the medication may also be able to prevent the oxidation of lens proteins by free radicals in the development of cataracts. Furthermore, bendazac may also be capable of reducing the sulfhydryl group oxidation of lens proteins by the saliva, serum, or urine from patients with cataracts following single dose administration and reduce biological liquid oxidant activity (BLOA) in doing so. Otherwise, it is believed that bendazac also possesses non-steroidal anti-inflammatory actions, as well as analgesic, antipyretic, and platelet-inhibitory effects These effects may be accounted for in part by the substance's capability to inhibit prostaglandin synthesis by inhibiting cyclooxygenase activity in converting arachidonic acid to cyclic endoperoxides - the precursors of prostaglandins. | |
Record name | Bendazac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13501 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bendazac | |
CAS RN |
20187-55-7 | |
Record name | Bendazac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20187-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bendazac [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020187557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bendazac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13501 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bendazac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bendazac | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENDAZAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4AG71204O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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